N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N6O3S2/c1-19-9-11-20(12-10-19)24-16-23(26-8-4-14-44-26)38-40(24)28(41)18-45-30-37-36-27(17-35-29(42)25-7-3-13-43-25)39(30)22-6-2-5-21(15-22)31(32,33)34/h2-15,24H,16-18H2,1H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYQWGJYVQSEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Furan carboxamide backbone
- Triazole and pyrazole rings
- Thiophene and trifluoromethyl substituents
This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of key signaling pathways such as EGFR and GSK3β, which are critical in cancer proliferation and survival .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by up to 85% at concentrations around 10 µM . This activity is comparable to standard anti-inflammatory drugs such as dexamethasone. The underlying mechanism may involve the modulation of cyclooxygenase (COX) pathways, which are pivotal in inflammatory responses .
Neuroprotective Activity
Research indicates that certain analogs exhibit neuroprotective effects by targeting metabolic enzymes relevant to neurodegenerative disorders. For example, specific substitutions on the pyrazole ring have been linked to enhanced inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . The neuroprotective activity is attributed to the ability to induce Nrf2 activation, which plays a crucial role in cellular defense mechanisms against oxidative stress .
Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, the compound exhibited significant cytotoxicity against MCF-7 cells. The IC50 value was determined to be 0.08 µM, indicating potent antiproliferative effects compared to control treatments .
Study 2: Anti-inflammatory Mechanism
A series of experiments showed that the compound could reduce TNF-α levels significantly in lipopolysaccharide (LPS)-stimulated macrophages. This effect was dose-dependent and demonstrated a similar efficacy profile to established anti-inflammatory agents .
Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/Effectiveness |
|---|---|---|
| Anticancer | Inhibition of EGFR and GSK3β | IC50 = 0.08 µM (MCF-7) |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | Up to 85% inhibition at 10 µM |
| Neuroprotective | AChE inhibition; Nrf2 activation | Significant neuroprotection |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds structurally related to N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibit promising anticancer properties. For instance, related triazole derivatives have shown significant growth inhibition in various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% in some cases .
2. Antimicrobial Properties
The compound may also possess antimicrobial properties due to the presence of thiophene and triazole rings, which are known for their bioactivity against various pathogens. Research into similar compounds has demonstrated effectiveness against bacterial strains and fungi, suggesting a potential application in developing new antimicrobial agents.
3. Agricultural Applications
The structural components of this compound indicate potential use as a pesticide or fungicide. Compounds with similar frameworks have been explored for their ability to inhibit plant pathogens or pests, providing an avenue for sustainable agricultural practices.
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step organic reactions that require careful control of conditions to yield the desired product with high purity. The mechanism of action for its biological effects likely involves interaction with specific cellular targets or pathways relevant to cancer proliferation or microbial resistance.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated the anticancer efficacy of related compounds and reported significant activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Activity
Research on triazole derivatives has shown that modifications can lead to enhanced antimicrobial efficacy. A specific derivative demonstrated activity against resistant strains of bacteria, indicating that N-containing heterocycles can be effective in overcoming microbial resistance.
Q & A
Q. What are the key steps in synthesizing this compound, and what methodological considerations are critical for reproducibility?
The synthesis involves multi-step reactions, including:
- Cyclization using phosphorus oxychloride to form heterocyclic cores (e.g., pyrazole, triazole) .
- Coupling reactions (e.g., thioether linkages) under reflux in solvents like ethanol or dimethylformamide (DMF) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Methodological reproducibility hinges on strict control of reaction time, solvent choice, and reagent stoichiometry. For example, incomplete cyclization due to suboptimal POCl₃ ratios can yield byproducts .
Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the compound’s complex heterocyclic framework and confirms regiochemistry of substituents .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, critical for detecting impurities .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
High-resolution data from these techniques are cross-referenced with computational predictions (e.g., DFT calculations) for accuracy .
Q. How is the compound initially screened for biological activity in academic research?
Preliminary screening involves:
- In vitro assays (e.g., enzyme inhibition, receptor-binding studies) to identify targets like kinases or GPCRs .
- Cytotoxicity profiling using cell lines (e.g., HEK-293, HeLa) to assess therapeutic potential .
Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further optimization .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis, and what factors influence scalability?
Yield optimization strategies include:
- Solvent screening (e.g., DMF vs. THF) to enhance reaction kinetics .
- Catalyst optimization (e.g., triethylamine for acid scavenging) .
- Temperature gradients during exothermic steps (e.g., cyclization) to prevent decomposition .
Scalability challenges arise from heterogeneous reaction mixtures, requiring iterative adjustments to stirring rates and solvent volumes .
Q. How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved?
Advanced approaches include:
- 2D-NMR techniques (HSQC, HMBC) to assign overlapping proton environments in the triazole-thiophene region .
- X-ray crystallography for unambiguous confirmation of regiochemistry, especially in cases of tautomerism .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen connectivity in the pyrazole-triazole core .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group substitutions : Replacing the trifluoromethylphenyl group with electron-withdrawing/-donating groups (e.g., nitro, methoxy) to modulate activity .
- Bioisosteric replacements : Swapping the furan-2-carboxamide with thiophene or pyrrole analogs to enhance metabolic stability .
- Pharmacophore mapping using molecular docking to prioritize derivatives with optimal steric and electronic profiles .
Q. What experimental designs are employed to elucidate the compound’s mechanism of action?
- Enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) for target enzymes .
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
- CRISPR/Cas9 knockout models to confirm pathway-specific effects .
Q. How is the compound’s stability under physiological conditions assessed?
- Forced degradation studies : Exposure to acidic/basic conditions, heat, and light, followed by HPLC monitoring of degradation products .
- Plasma stability assays : Incubation with human plasma to evaluate esterase-mediated hydrolysis of the carboxamide group .
- LC-MS/MS metabolite profiling to identify oxidative or conjugative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
